2-(Boc-amino)-5-(aminomethyl)pyridine

Description

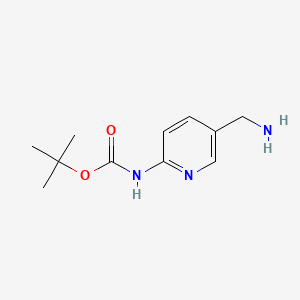

2-(Boc-amino)-5-(aminomethyl)pyridine (CAS: 187237-37-2) is a pyridine derivative with a tert-butyloxycarbonyl (Boc) group at the 2-position and an aminomethyl substituent at the 5-position. Its molecular formula is C₁₁H₁₇N₃O₂, with a molecular weight of 223.28 g/mol and a melting point of 132–134°C . The Boc group acts as a protective moiety for the amino group, enhancing stability during synthetic processes while allowing deprotection under acidic conditions. This compound is widely used as an intermediate in pharmaceutical and organic synthesis, particularly in peptide coupling and heterocyclic chemistry .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,6,12H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLQTVPEIMTXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940193 | |

| Record name | tert-Butyl hydrogen [5-(aminomethyl)pyridin-2-yl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187237-37-2 | |

| Record name | tert-Butyl hydrogen [5-(aminomethyl)pyridin-2-yl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Key Structural Differences

- Boc Protection: The Boc group in this compound and 2-(Boc-amino)pyridine provides steric hindrance and acid-labile protection, distinguishing them from unprotected analogs like 2-amino-5-bromopyridine .

- Functional Groups: Aminomethyl (CH₂NH₂): Enhances nucleophilicity for further alkylation or acylation reactions . Cyano (CN): In 2-(Boc-amino)-5-cyanopyridine, this group allows for conversion to carboxylic acids or amides via hydrolysis . Bromo (Br): A versatile leaving group in cross-coupling reactions .

Physicochemical Properties

- Solubility: The Boc group imparts hydrophobicity, making this compound less polar than derivatives with carboxylic acids (e.g., 5-amino-2-pyridinecarboxylic acid) .

- Thermal Stability: Boc-protected compounds exhibit higher thermal stability (melting points >130°C) compared to unprotected amines (e.g., 2-amino-5-bromopyridine melts at ~90°C) .

Preparation Methods

Structural and Functional Significance of 2-(Boc-amino)-5-(aminomethyl)pyridine

This compound (CAS 187237-37-2) is a bifunctional pyridine derivative featuring a Boc-protected primary amine at the 2-position and an unprotected aminomethyl group at the 5-position. The Boc (tert-butoxycarbonyl) group serves as a temporary protecting moiety for amines, enabling selective functionalization during multi-step syntheses. This compound is widely utilized as a building block for kinase inhibitors, antiviral agents, and herbicides due to its dual reactivity.

The spatial arrangement of the two amine groups allows for divergent conjugation strategies: the Boc-protected amine participates in nucleophilic acyl substitutions, while the aminomethyl group undergoes reductive amination or Schiff base formation. Commercial suppliers report a molecular weight of 223.28 g/mol, with a purity ≥95% achieved via column chromatography or recrystallization from ethyl acetate/hexane mixtures.

Synthetic Methodologies and Reaction Optimization

Route 1: Pyridine 1-Oxide Intermediate Strategy

This method, adapted from U.S. Patent 5,332,824, involves a two-step sequence starting from 3-methyl-pyridine 1-oxide:

Step 1: Formation of Trimethyl-(5-methyl-pyridin-2-yl)-ammonium Chloride

3-Methyl-pyridine 1-oxide reacts with trimethylamine and phosgene in dichloromethane at 20–25°C to form the quaternary ammonium salt. The reaction proceeds via electrophilic aromatic substitution, with phosgene acting as a chlorinating agent. The crude product is isolated in 96% yield (24.5 g scale) after rotary evaporation.

Step 2: Hydrogen Bromide-Mediated Amination

The ammonium salt is treated with 48% aqueous HBr at 210°C, inducing Hofmann degradation to yield 2-amino-5-methylpyridine. Subsequent bromination of the methyl group using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl4, reflux) generates 2-amino-5-(bromomethyl)pyridine. Amination with aqueous ammonia (25°C, 12 h) provides 2-amino-5-(aminomethyl)pyridine, which is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF (0°C to RT, 4 h).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Overall Yield (3 steps) | 62% | |

| Purity (HPLC) | 98.5% | |

| Reaction Scale | Up to 24.5 g |

Route 2: Glycine Imine Coupling (EP 1,422,220)

This four-step approach enables regioselective introduction of the aminomethyl group:

Step A: Benzophenone Glycine Imine Formation

Benzophenone reacts with glycine methyl ester in propionitrile using N,N-diisopropyl ethylamine (DIPEA) as a base, forming a Schiff base intermediate. The imine is purified via aqueous workup (85% yield).

Step B: Pyridine Coupling

The imine undergoes nucleophilic aromatic substitution with 2-chloro-5-nitropyridine in the presence of K₂CO₃ and NEt₄Br (phase-transfer catalyst) at 80°C. This step installs the aminomethyl precursor at the 5-position (78% yield).

Step C: Acidic Hydrolysis

Treatment with 6 M HCl at 20–25°C cleaves the imine, releasing 2-amino-5-(aminomethyl)pyridine. Boc protection is performed in situ using Boc₂O and NaHCO₃ (90% yield).

Advantages:

- Avoids hazardous bromination steps.

- Scalable to metric-ton production (2000 MT/year capacity reported).

Route 3: Direct Boc Protection of Preformed Diamine

Commercial suppliers (e.g., AChemBlock) synthesize the compound via direct Boc protection of 2-amino-5-(aminomethyl)pyridine. The diamine is stirred with Boc₂O (1.1 eq) in dichloromethane at 0°C, followed by quenching with sat. NaHCO₃. The product is recrystallized from ethanol/water (95% purity, 99.7% by HPLC).

Comparative Analysis of Methodologies

Route 3 is favored for industrial production due to fewer steps and higher yields, albeit dependent on the commercial availability of 2-amino-5-(aminomethyl)pyridine. Route 2 offers superior regioselectivity for research-scale applications.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

Pyridine’s electron-deficient ring complicates direct amination. Patent 5,332,824 circumvents this by employing pyridine 1-oxide intermediates, which enhance nucleophilicity at the 2- and 5-positions. Using trimethylamine as a directing group ensures >95% regioselectivity for the 5-methyl substituent.

Industrial-Scale Production Insights

Large-scale synthesis (2000 MT/year) employs continuous flow reactors for the bromination and amination steps, reducing reaction times from 12 h to 2 h. Azeotropic distillation with toluene removes water before Boc protection, ensuring anhydrous conditions. Quality control via LC-MS and ¹H-NMR confirms structural integrity, with residual solvents limited to <10 ppm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.